N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide is 449.20630436 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Biological Screening
N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide and related compounds have been explored for their chemical synthesis and potential biological activities. For instance, the chemical synthesis processes of similar compounds have been detailed, highlighting their potential as cardiac, neuroprotective, dermatological, and cytostatic agents (Habernickel, 2002). Another study focused on synthesizing benzyl and sulfonyl derivatives, demonstrating significant antibacterial, antifungal, and anthelmintic activities. This research also explored their application in latent fingerprint analysis for forensic science (Khan et al., 2019).
Drug Design and Dopamine Receptor Modulation
The compound's design and its analogs have been investigated for their ability to modulate dopamine receptors, which is critical for treating various neurological disorders. One study elaborated on designing and synthesizing analogs that enhance the binding of dopamine D2 receptor agonists, suggesting the compound's potential in modulating dopamine receptor activities (Baures et al., 1994).
Radioligand Development for PET Imaging
The development of positron emission tomography (PET) ligands for investigating central neurokinin(1) (NK1) receptors has been another significant area of research. Studies have synthesized and evaluated compounds like [11C]R116301 for their potential as PET ligands, offering insights into their synthesis, biodistribution, and application in visualizing NK1 receptors in vivo (Van der Mey et al., 2005).
Antimicrobial and Antioxidant Applications
Further investigations into N-substituted benzyl/phenyl derivatives of similar compounds have revealed their antimicrobial and antioxidant activities. These studies highlight the compounds' potential in addressing microbial infections and oxidative stress, contributing to a broader understanding of their therapeutic applications (Ahmad et al., 2012).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-32-19-8-9-20(21(16-19)33-2)25-23(30)17-29-24(31)11-10-22(26-29)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHRAGGVJBXAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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